molecular formula C10H14N2O4 B14160629 Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate CAS No. 4418-25-1

Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate

Cat. No.: B14160629
CAS No.: 4418-25-1
M. Wt: 226.23 g/mol
InChI Key: GCSVOCCUABZMOQ-UHFFFAOYSA-N
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Description

Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.229 g/mol It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-bis(silyloxy)-1,3-butadienes with pyrimidine derivatives . The reaction conditions often require low temperatures (e.g., -78°C) to avoid the formation of complex mixtures. The product is then purified and characterized using various spectroscopic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically subjected to rigorous quality control to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate can be compared with other pyrimidine-containing compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties

Properties

CAS No.

4418-25-1

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 5-(2,4-dioxopyrimidin-1-yl)pentanoate

InChI

InChI=1S/C10H14N2O4/c1-16-9(14)4-2-3-6-12-7-5-8(13)11-10(12)15/h5,7H,2-4,6H2,1H3,(H,11,13,15)

InChI Key

GCSVOCCUABZMOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCN1C=CC(=O)NC1=O

Origin of Product

United States

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